Boc-Ser(Fmoc-Ile)-OH
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Overview
Description
Boc-Ser(Ile-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ile-Fmoc)-OH typically involves the protection of the serine amino acid with Boc and Fmoc groups. The process begins with the protection of the hydroxyl group of serine using the Boc group. This is followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of Boc-Ser(Ile-Fmoc)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Ile-Fmoc)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: Reagents like DIC and HOBt are used to activate the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with Boc-Ser(Ile-Fmoc)-OH.
Scientific Research Applications
Boc-Ser(Ile-Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and biotechnology.
Mechanism of Action
The mechanism of action of Boc-Ser(Ile-Fmoc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fmoc groups protect the reactive hydroxyl and amino groups of serine, allowing for selective peptide bond formation. The deprotection steps remove these groups, revealing the functional groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser-OH: A serine derivative protected only by the Boc group.
Fmoc-Ser-OH: A serine derivative protected only by the Fmoc group.
Boc-Ala(Fmoc)-OH: An alanine derivative with similar protecting groups.
Uniqueness
Boc-Ser(Ile-Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection and allow for greater control in peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides where selective deprotection is required.
Biological Activity
Boc-Ser(Fmoc-Ile)-OH, a protected amino acid derivative, plays a crucial role in peptide synthesis and exhibits significant biological activity through its incorporation into various peptides. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and the biological implications of peptides formed from this compound.
Overview of this compound
This compound is characterized by two protective groups: the tert-butyloxycarbonyl (Boc) protecting the amino group of serine and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting the hydroxyl group. These protective strategies are essential for preventing side reactions during peptide synthesis, allowing for selective bond formation and facilitating complex peptide structures.
Synthesis Process
The synthesis of this compound typically involves several steps:
- Protection : The serine amino acid is protected using the Boc group, while the hydroxyl group is protected with the Fmoc group.
- Coupling : The protected serine is then coupled with isoleucine under controlled conditions to form the desired peptide.
- Deprotection : After the synthesis, deprotection steps are carried out to yield the final peptide product.
This method allows for high specificity in peptide synthesis, which is critical for achieving desired biological activities in the resulting compounds.
Biological Activity and Applications
Peptides synthesized from this compound can exhibit various biological functions, including:
- Enzyme Inhibition : Certain peptides can inhibit specific enzymes, which may have therapeutic implications in diseases where these enzymes are overactive.
- Receptor Binding : Peptides can interact with cellular receptors, potentially modulating signaling pathways.
- Cellular Modulation : The peptides may influence cellular processes such as proliferation, differentiation, and apoptosis.
The specific biological activity largely depends on the sequence and structure of the resulting peptides. For instance, peptides incorporating this compound have been shown to enhance stability and bioactivity compared to those synthesized from simpler amino acid derivatives .
Comparative Analysis with Similar Compounds
The unique dual protection strategy of this compound allows for greater control during peptide synthesis compared to other related compounds. Below is a comparison table highlighting key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Boc-Ser-OH | Serine derivative protected only by Boc | Simpler protection; lacks Fmoc group |
Fmoc-Ser-OH | Serine derivative protected only by Fmoc | Lacks Boc group; different deprotection strategy |
Boc-Ala(Fmoc)-OH | Alanine derivative with similar protecting groups | Different amino acid; impacts peptide properties |
Boc-Ser(Thr-Fmoc)-OH | Threonine instead of isoleucine | Hydroxyl group provides different reactivity |
Boc-Ser(Val-Fmoc)-OH | Valine instead of isoleucine | Alters hydrophobicity and structural properties |
The combination of serine and isoleucine within this compound imparts specific properties to synthesized peptides that influence their stability and biological activity compared to other derivatives listed above.
Case Studies and Research Findings
Recent studies have explored the utility of this compound in various contexts:
- Peptide Therapeutics : Research has demonstrated that peptides derived from this compound can effectively bind to target receptors involved in metabolic regulation. These interactions suggest potential therapeutic applications in metabolic disorders .
- Cancer Treatment : In a study focusing on peptide-MTX conjugates, it was found that using such conjugates could enhance cellular uptake of methotrexate (MTX) in cancer cells. The incorporation of peptides synthesized from this compound significantly improved therapeutic efficacy against drug-resistant cancer cells .
- Antifungal Activity : Peptides synthesized from similar serine derivatives have shown promising antifungal properties against pathogens like Aspergillus niger. This highlights the potential application of such peptides in agricultural settings to prevent spoilage .
Properties
Molecular Formula |
C29H36N2O8 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33) |
InChI Key |
VCCALOWXHFURQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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